Lipophilicity (logP) Comparison versus XEN103 and 1-(Naphthalene-2-carbonyl)piperazine
CAS 946273-72-9 exhibits a predicted logP of 3.756 (ZINC database) [1]. This value is intermediate between the simpler building block 1-(naphthalene-2-carbonyl)piperazine (logP = 1.89) and the more complex SCD1 inhibitor XEN103 (estimated log Kow = 4.04) . The logP of 3.756 places CAS 946273-72-9 within the optimal range for oral bioavailability (Lipinski's Rule of Five: logP ≤ 5) while providing sufficient lipophilicity for membrane permeability.
| Evidence Dimension | Calculated logP (partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.756 (ZINC predicted; MW 395.466) |
| Comparator Or Baseline | XEN103: estimated log Kow = 4.04 (ChemSpider WSKOW); 1-(naphthalene-2-carbonyl)piperazine: logP = 1.8852 (vendor predicted) |
| Quantified Difference | ΔlogP = −0.28 versus XEN103; ΔlogP = +1.87 versus 1-(naphthalene-2-carbonyl)piperazine |
| Conditions | In silico prediction using ZINC physicochemical property models; ChemSpider WSKOW v1.41 estimate; vendor LogP prediction software |
Why This Matters
The intermediate logP of 3.756 differentiates CAS 946273-72-9 from both excessively lipophilic SCD1 inhibitors (potential metabolic liability) and overly hydrophilic building blocks (poor membrane permeability), positioning it as a balanced starting point for lead optimization.
- [1] ZINC Database Entry ZINC000095587855. logP 3.756. Available at: https://zinc.docking.org/substances/ZINC000095587855/ View Source
